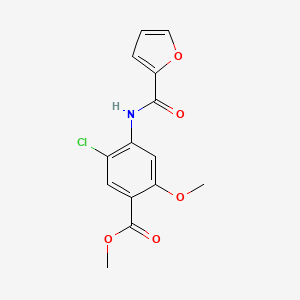

methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

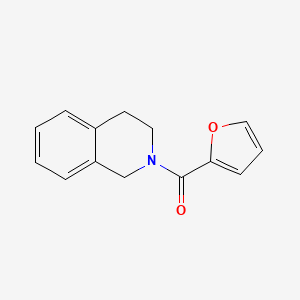

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate is a compound involved in various synthetic and analytical chemistry studies. Its structure and properties make it a subject of interest for researchers in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including acryloylation, cycloaddition, and substitution reactions. For instance, the synthesis of O-acryloylated 2,3-dihydrobenzo[b]furan derivatives involves acryloylation in anhydrous dichloromethane from corresponding furan derivatives using Lewis acid-promoted formal [3 + 2] cycloaddition reactions (Sandoval et al., 2012). Such processes highlight the complexity and versatility in synthesizing furan-containing compounds.

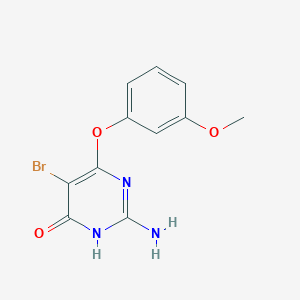

Molecular Structure Analysis

Molecular characterization techniques such as Fourier Transform-Infrared (FT-IR), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray diffraction (XRD) are commonly used to elucidate the structure of synthesized compounds. The crystallographic analysis can reveal details about the crystalline structure, showing how molecules align in solid form, providing insights into the molecular geometry and intermolecular interactions (Sandoval et al., 2012).

Chemical Reactions and Properties

Compounds such as methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate may participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and hydroxyalkylation. These reactions can significantly alter the chemical properties of the compound, leading to the synthesis of new derivatives with potentially different biological or physical properties. Research into reactions of furan derivatives offers insight into their reactivity and the possibility of generating novel compounds with designed functionalities (Antonov et al., 2021).

Wissenschaftliche Forschungsanwendungen

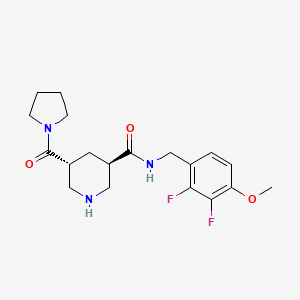

Synthesis of Bioactive Compounds

Research involving the synthesis of potentially bioactive compounds from visnaginone highlights the importance of chemical reactions in creating derivatives with possible therapeutic applications. The study by Abdel Hafez, Ahmed, and Haggag (2001) explores the formation of chalcones, pyrazoline, N-acetylpyrazoline, phenylpyrazoline, isoxazoline derivatives, and Mannich bases from visnaginone, underscoring the versatility of chemical transformations in drug discovery and development (Abdel Hafez, Ahmed, & Haggag, 2001).

Marine Endophytic Fungi Research

The isolation of new compounds from marine endophytic fungi, as discussed by Xia et al. (2011), exemplifies the exploration of natural sources for novel bioactive molecules. Their work on the mangrove endophytic fungus Nigrospora sp. led to the discovery of new derivatives with moderate antitumor and antimicrobial activity, highlighting the potential of marine biodiversity in contributing to pharmaceutical advancements (Xia et al., 2011).

Cardiotonic Agents

The synthesis and evaluation of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for their cardiotonic activity, as investigated by Schnettler, Dage, and Grisar (1982), provide an example of the application of synthetic chemistry in developing new therapeutic agents for cardiovascular diseases. Their research demonstrates the potential of chemical compounds to address specific health conditions, such as congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Environmental and Material Sciences

The development of corrosion inhibitors based on 8-hydroxyquinoline derivatives, as conducted by Rbaa et al. (2019), illustrates the application of chemical compounds in material science, particularly in protecting metals against corrosion. This research not only contributes to extending the lifespan of materials but also to reducing economic losses and environmental impact associated with corrosion (Rbaa et al., 2019).

Eigenschaften

IUPAC Name |

methyl 5-chloro-4-(furan-2-carbonylamino)-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5/c1-19-12-7-10(9(15)6-8(12)14(18)20-2)16-13(17)11-4-3-5-21-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQQDBIXVPXGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)